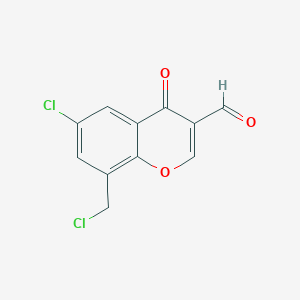

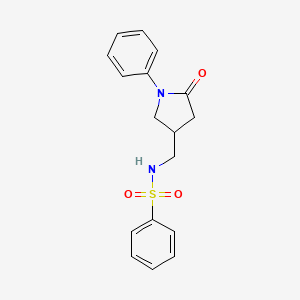

![molecular formula C22H25N3O9S B2641113 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-18-0](/img/structure/B2641113.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Allylation of Exocyclic N-Acyliminium Ions : A study by Marcantoni, Mecozzi, and Petrini (2002) discussed the synthesis of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, which are closely related to the chemical structure , via condensation with aldehydes and benzenesulfinic acid. This synthesis method led to the generation of N-acyliminium ions, important for understanding the properties and reactivity of related compounds (Marcantoni, Mecozzi, & Petrini, 2002).

Crystal Structures of Oxazolidine Derivatives : Nogueira et al. (2015) investigated the crystal structures of oxazolidine derivatives, which include the moiety present in the compound of interest. These studies are critical for understanding the molecular interactions and stability of similar compounds (Nogueira et al., 2015).

Medicinal Chemistry and Drug Design

Novel Sulfonamide Derivatives : A study by Ghorab et al. (2016) on novel sulfonamide derivatives, which carry a biologically active 3,4-dimethoxyphenyl moiety (a part of the compound ), revealed their potential in anticancer activity. These derivatives were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, suggesting a possible area of application for the compound (Ghorab et al., 2016).

Antimicrobial and Antitumor Activities : Studies like those by Karaman et al. (2018) and Al-Suwaidan et al. (2016) explored oxazolidinone derivatives for their antimicrobial and antitumor activities. These findings indicate the potential utility of related compounds in the treatment of infectious diseases and cancer (Karaman et al., 2018), (Al-Suwaidan et al., 2016).

Chemical Synthesis and Methodology

Safer Preparative Method for Nonsymmetrical Sulfamides : Borghese et al. (2006) introduced a safer synthetic methodology using N-sulfamoyloxazolidinones, highlighting advancements in the synthesis techniques that could potentially be applied to similar compounds (Borghese et al., 2006).

N-Arylation of Oxazolidinones : A 2022 study by Bhunia, De, and Ma discussed the N-arylation of oxazolidinones at room temperature, indicating the evolving methodologies in chemical reactions involving such compounds (Bhunia, De, & Ma, 2022).

Orientations Futures

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O9S/c1-30-16-6-4-15(10-18(16)31-2)35(28,29)25-7-8-32-20(25)12-24-22(27)21(26)23-11-14-3-5-17-19(9-14)34-13-33-17/h3-6,9-10,20H,7-8,11-13H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCONJXMZWGIDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)

![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2641042.png)

![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2641043.png)

![2-Methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-propanamine](/img/structure/B2641044.png)

![2-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2641048.png)

![(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B2641051.png)